molecular formula C19H21N5O4 B12769632 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(3,4-dimethoxyphenethyl)- CAS No. 85592-09-2

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(3,4-dimethoxyphenethyl)-

Cat. No.: B12769632
CAS No.: 85592-09-2
M. Wt: 383.4 g/mol
InChI Key: MNZJVZXHIUPKLT-UHFFFAOYSA-N
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Description

The compound 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(3,4-dimethoxyphenethyl)- belongs to a class of tricyclic imidazo-purine derivatives. These compounds are structurally characterized by a fused imidazo-purine core with substitutions at positions 1, 7, and 6.

The imidazo-purine scaffold is known for its interaction with adenosine receptors (A1, A2A, A3) and serotonin receptors (5-HT1A, 5-HT7), making it a promising candidate for neurological and psychiatric therapeutics . Substitutions at the 8-position, such as arylpiperazinylalkyl or phenethyl groups, are critical for modulating receptor affinity, metabolic stability, and blood-brain barrier penetration .

Properties

CAS No.

85592-09-2

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H21N5O4/c1-11-10-24-15-16(22(2)19(26)21-17(15)25)20-18(24)23(11)8-7-12-5-6-13(27-3)14(9-12)28-4/h5-6,9-10H,7-8H2,1-4H3,(H,21,25,26)

InChI Key

MNZJVZXHIUPKLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)NC3=O)C

Origin of Product

United States

Biological Activity

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, specifically the derivative 1,7-dimethyl-8-(3,4-dimethoxyphenethyl)-, has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a broader class of imidazopurine derivatives that have shown efficacy in various therapeutic applications, particularly concerning their interactions with serotonin receptors.

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular Formula C15H18N4O3
Molecular Weight 302.33 g/mol
CAS Number 85592-09-2
Chemical Structure Chemical Structure

Research indicates that this compound acts primarily as a partial agonist at the serotonin 5-HT1A receptor . This receptor is a significant target for antidepressant therapies due to its role in mood regulation. The intrinsic activity at this receptor has been linked to various antidepressant-like effects observed in preclinical models.

Antidepressant-Like Activity

A study published in PLoS ONE evaluated the antidepressant-like properties of two related imidazopurine derivatives (AZ-853 and AZ-861), which share structural similarities with the compound . The findings indicated:

  • Increased Activity : Both compounds demonstrated significant antidepressant-like effects in the forced swim test (FST), a standard model for assessing depression in rodents.
  • Mechanism : The effects were partially mediated through activation of the 5-HT1A receptor, suggesting that similar mechanisms may apply to 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives.
  • Safety Profile : The studies also assessed the safety profile of these compounds, indicating that they did not exhibit anticholinergic properties but caused mild sedation and metabolic disturbances after repeated administration .

Comparative Analysis of Related Compounds

To better understand the biological activity of 1H-Imidazo(2,1-f)purine derivatives, a comparison with other compounds was made:

Compound NameAntidepressant ActivitySafety Profile
AZ-853HighMild sedation; weight gain
AZ-861ModerateNo significant weight change
1H-Imidazo(2,1-f)Pending further studiesRequires evaluation

Scientific Research Applications

Chemistry

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione is utilized as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules. The compound can undergo various chemical reactions including:

  • Oxidation : Can be oxidized to form derivatives.
  • Reduction : Yields reduced forms of the compound.
  • Substitution : Participates in substitution reactions to create diverse derivatives.

Biology

Research has identified several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may play a role in various biological pathways.
  • Receptor Binding : It interacts with multiple receptors, influencing numerous physiological processes.

Medicine

The therapeutic potential of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione is notable in several areas:

  • Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines. For instance, derivatives have shown efficacy against human tumor cell lines.
  • Antiviral Properties : Some studies indicate that it may inhibit viral replication by interacting with viral enzymes.
  • Antidepressant Effects : The compound has been investigated for its ability to act as a serotonin receptor ligand (5-HT_1A and 5-HT_7), demonstrating potential antidepressant-like effects.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazo[2,1-f]purines:

  • Antidepressant Activity Study :
    • Researchers demonstrated that compounds similar to 1H-Imidazo(2,1-f)purine can significantly affect mood regulation through serotonin receptor modulation. In vivo testing revealed promising antidepressant-like effects in forced swim tests (FST).
  • Antiviral Properties Investigation :
    • A study highlighted the antiviral activity against various strains, suggesting that the mechanism involves inhibition of viral replication through interactions with viral enzymes.
  • Anticancer Potential Research :
    • Investigations into related compounds indicated potential efficacy against human tumor cell lines by inducing apoptosis.

Uniqueness

The distinct structural configuration of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione imparts unique chemical and biological properties compared to similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key structural variations among imidazo-purine derivatives include:

  • Substituent type (e.g., phenethyl, piperazinylalkyl, or isoquinolinyl groups).
  • Substituent position (e.g., fluorophenyl vs. trifluoromethylphenyl on the arylpiperazine moiety).
  • Alkyl chain length (e.g., butyl vs. pentyl linkers).

These modifications significantly impact receptor binding, functional activity, and side-effect profiles. Below is a comparative analysis of closely related compounds:

Table 1: Receptor Affinity and Functional Activity of Selected Imidazo-Purine Derivatives

Compound Name / ID Substituents at 8-Position Key Targets (Ki or IC50) Functional Activity Reference
Target Compound* 3,4-Dimethoxyphenethyl Not explicitly reported Hypothesized: 5-HT1A/A3 receptor interaction
AZ-853 () 4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl 5-HT1A (Partial agonist, Ki ~ nM) Antidepressant-like activity, α1-adrenolytic
AZ-861 () 4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl 5-HT1A (Stronger agonism) Sedation, lipid metabolism disturbances
Compound 3i () 5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl 5-HT1A (Ki ~ nM), 5-HT7 (Ki ~ µM) Antidepressant/anxiolytic at 2.5 mg/kg
Compound 5 () 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl 5-HT1A, PDE4B/PDE10A inhibition Dual receptor/enzyme activity

*The target compound’s 3,4-dimethoxyphenethyl group may enhance lipophilicity and A2A/A3 receptor binding compared to piperazinyl derivatives, based on trends observed in and .

Structural Determinants of Activity

  • Fluorine/Trifluoromethyl Groups : Enhance 5-HT1A affinity and selectivity over 5-HT7 (e.g., AZ-853 vs. AZ-861) .
  • Dimethoxy Groups : Improve A2A receptor binding (Ki ~ 0.31 µM) and PDE inhibition ().
  • Phenethyl vs. Piperazinylalkyl Chains: Phenethyl groups may reduce PDE affinity but increase adenosine receptor interaction, as seen in related xanthine derivatives .

Preparation Methods

General Strategy

The synthesis of this compound typically follows a multi-step organic synthesis approach involving:

Specific Synthetic Methodologies

  • Cyclization of Amido-Nitriles: The imidazo ring is formed by cyclizing amido-nitriles under mild conditions, often catalyzed by transition metals such as nickel. This involves addition to nitriles, proto-demetallation, tautomerization, and dehydrative cyclization steps to yield the fused heterocyclic system.
  • Alkylation Steps: Methyl groups at N-1 and N-7 positions are introduced by selective alkylation using methyl halides in the presence of bases like sodium hydride or potassium carbonate.
  • Phenethyl Substituent Introduction: The 3,4-dimethoxyphenethyl group is typically introduced via nucleophilic substitution on a suitable leaving group at position 8 or by palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) if the precursor contains halogen substituents.

Reaction Conditions

  • Solvents: Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, chosen for their ability to dissolve both organic and inorganic reagents.
  • Temperature: Reactions are often conducted at moderate temperatures (50–120 °C) to optimize yield while minimizing side reactions.
  • Catalysts: Transition metal catalysts (nickel, palladium) are used for cyclization and coupling steps.
  • Purification: Final products are purified by recrystallization or chromatographic techniques (silica gel column chromatography, preparative HPLC).

Industrial and Scale-Up Considerations

  • Optimization of Reaction Parameters: Industrial synthesis focuses on maximizing yield and purity by optimizing catalyst loading, reaction time, and temperature.
  • Continuous Flow Synthesis: To improve scalability and reproducibility, continuous flow reactors may be employed, allowing precise control over reaction conditions and enhanced safety.
  • Purification Techniques: Large-scale purification often involves crystallization and solvent extraction to ensure removal of impurities and by-products.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Cyclization of amido-nitrile Amido-nitrile precursor, Ni catalyst, DMF, 80 °C Formation of imidazo[2,1-f]purine core
2 N-alkylation Methyl iodide, base (NaH or K2CO3), DMF, 60 °C Introduction of methyl groups at N-1 and N-7
3 Substituent introduction 3,4-dimethoxyphenethyl halide, Pd catalyst, base, DMSO, 100 °C Attachment of 3,4-dimethoxyphenethyl group at C-8
4 Purification Recrystallization or chromatography Isolation of pure target compound

Research Findings and Analytical Data

  • Yield and Purity: Reported yields for similar imidazo-purine derivatives range from 60% to 85% depending on reaction optimization. Purity is typically confirmed by NMR, HPLC, and mass spectrometry.
  • Structural Confirmation: Characterization by ^1H and ^13C NMR spectroscopy confirms the presence of methyl and 3,4-dimethoxyphenethyl substituents. Mass spectrometry verifies molecular weight consistent with the formula C19H21N5O4.
  • Reaction Mechanism Insights: The cyclization step proceeds via nucleophilic attack of the amido group on the nitrile carbon, followed by ring closure and tautomerization to form the fused heterocycle.

Comparative Analysis with Related Compounds

Feature Target Compound Related Imidazo-purine Derivatives
Core Structure Imidazo[2,1-f]purine-2,4-dione Similar fused heterocycles
Substituents 1,7-dimethyl, 8-(3,4-dimethoxyphenethyl) Variations include ethyl, butyl, phenyl groups
Synthetic Complexity Multi-step, requires selective alkylation and coupling Similar multi-step syntheses with different substituents
Biological Relevance Potential pharmacological activity due to substitution pattern Varied biological activities depending on substituents

Q & A

Basic Research Questions

Q. What synthetic pathways are used to synthesize 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives?

  • Methodology : The core scaffold is synthesized via N7-alkylation of 8-substituted xanthines with bromoacetic acid in anhydrous DMF, followed by intramolecular cyclization in acetic anhydride. Substituents like the 3,4-dimethoxyphenethyl group are introduced using alkylation or coupling reactions. For example, piperazinylalkyl side chains are added via nucleophilic substitution with bromoalkanes or aryl halides .
  • Key Steps :

Alkylation of xanthine at N2.

Cyclocondensation to form the imidazopurine ring.

Functionalization of the 8-position via Suzuki coupling or alkylation.

Q. How do structural features of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives influence 5-HT1A receptor binding?

  • Critical Modifications :

  • Phenethyl Substituents : The 3,4-dimethoxyphenethyl group enhances lipophilicity and receptor interaction via π-π stacking with aromatic residues in the 5-HT1A binding pocket.
  • Piperazinylalkyl Chains : Alkyl chain length and terminal aryl groups (e.g., fluorophenyl vs. trifluoromethylphenyl) modulate affinity and functional selectivity. For instance, 3-trifluoromethylphenyl increases agonistic potency in cAMP assays .
    • Assays : Radioligand binding (Ki values) and functional assays (cAMP accumulation, β-arrestin recruitment) are used to quantify affinity and intrinsic activity .

Q. What in vitro models are used to evaluate antidepressant potential?

  • Approach :

  • Receptor Profiling : Competitive binding assays against 5-HT1A, 5-HT7, and D2 receptors.
  • Functional Activity : Measurement of cAMP inhibition (via Gαi/o coupling) and β-arrestin recruitment (biased signaling) in HEK-293 cells transfected with 5-HT1A receptors .
  • Selectivity : Cross-screening against adenosine (A3) receptors to rule off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties?

  • Case Study : AZ-853 vs. AZ-861 (differing in phenyl substituents):

  • AZ-861 (3-trifluoromethylphenyl) exhibits stronger 5-HT1A agonism but lower brain penetration due to higher molecular weight.
  • AZ-853 (2-fluorophenyl) shows better blood-brain barrier permeability, enhancing in vivo efficacy despite lower receptor affinity .
    • Design Strategy :
Substituent 5-HT1A Ki (nM) Brain Penetration (AUCbrain/AUCplasma)
2-fluorophenyl12.30.85
3-CF3-phenyl8.70.45
  • Balancing lipophilicity (cLogP < 3) and polar surface area (<80 Ų) improves PK .

Q. How to address contradictions between in vitro receptor affinity and in vivo efficacy?

  • Example : AZ-861 has higher 5-HT1A affinity but weaker antidepressant-like effects in the forced swim test (FST) compared to AZ-853.
  • Resolution :

PK Analysis : Measure brain-to-plasma ratios using LC-MS/MS. AZ-853’s higher brain exposure compensates for lower receptor affinity .

Mechanistic Studies : Pre-treat animals with 5-HT1A antagonists (e.g., WAY-100635) to confirm target engagement in FST .

Metabolic Stability : Use human liver microsomes (HLM) to assess first-pass metabolism; AZ-861 may have faster clearance .

Q. What methodologies evaluate safety profiles in preclinical models?

  • Cardiovascular Effects :

  • Monitor systolic blood pressure in rodents; AZ-853’s α1-adrenolytic activity reduces blood pressure .
    • Metabolic Toxicity :
  • Measure serum glucose, triglycerides, and cholesterol after repeated dosing. Both AZ-853 and AZ-861 induce lipid metabolism disturbances .
    • Sedation :
  • Rotarod and open-field tests quantify motor impairment. Weak sedation is observed at higher doses (>10 mg/kg) .

Data Contradiction Analysis

Q. Why does AZ-853 show superior in vivo efficacy despite lower 5-HT1A affinity than AZ-861?

  • Hypothesis : Brain penetration and off-target effects (e.g., α1-adrenoreceptor antagonism) contribute to efficacy.
  • Validation :

  • PK/PD Modeling : Correlate brain concentration-time profiles with FST immobility reduction.
  • Receptor Panels : Screen for α1-adrenoreceptor and D2 affinity; AZ-853’s α1-blockade may synergize with 5-HT1A activation .

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